molecular formula C13H16ClN3OS B1598279 5-[1-(4-chloro-2-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 588674-00-4

5-[1-(4-chloro-2-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1598279
CAS No.: 588674-00-4
M. Wt: 297.8 g/mol
InChI Key: NIPWGMLIALRKCJ-UHFFFAOYSA-N
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Description

The compound “5-[1-(4-chloro-2-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also contains a thiol group (-SH), which is similar to an alcohol group but with a sulfur atom instead of an oxygen atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole ring and the thiol group would be key features. Unfortunately, without more specific information, it’s not possible to provide a detailed analysis of its molecular structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the thiol group is known to be quite reactive, and could be involved in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other substances .

Scientific Research Applications

Molecular Stabilities and Conformational Analyses

One area of application is in the study of molecular stabilities, conformational analyses, and molecular docking studies, particularly relating to cancer research. For instance, benzimidazole derivatives bearing 1,2,4-triazole, related structurally to the compound of interest, have been investigated for their anti-cancer properties. Through density functional theory and molecular docking, these studies aim to elucidate the tautomeric properties, conformations, and mechanisms behind their potential anti-cancer activities (Karayel, 2021).

Antimicrobial Activities

Another significant application involves the synthesis and evaluation of novel 1,2,4-triazole derivatives for their antimicrobial properties. For example, research has demonstrated the antimicrobial activities of certain novel 1,2,4-triazole derivatives, showing promise against various microorganisms (Bektaş et al., 2007). This suggests the compound's potential utility in developing new antimicrobial agents.

Antioxidant Evaluation

Furthermore, the compound's framework is conducive to the study of antioxidant activities. Derivatives of 1,2,4-triazoles have been synthesized and evaluated for their in vitro antioxidant activity, revealing that certain substitutions on the triazole ring enhance antioxidant properties, which could be valuable in designing compounds to mitigate oxidative stress-related conditions (Maddila et al., 2015).

Anticonvulsant Activities

Additionally, the synthesis of 5-alkoxythieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives from triazole precursors has been explored for their potential anticonvulsant activities. Such studies offer insights into the structural features conducive to anticonvulsant efficacy, guiding the development of novel therapeutic agents (Wang et al., 2015).

Pharmacological Studies

Lastly, the synthesis and pharmacological evaluation of sulfur-containing 1,2,4-triazole derivatives have shown that these compounds possess good antibacterial and antifungal activities. This suggests their potential as leads for developing new antimicrobial drugs (Rao et al., 2014).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other substances or systems. Without specific information about what this compound is intended to do (for example, if it’s a drug, a pesticide, or something else), it’s not possible to provide details about its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it’s used. Without specific information about this compound, it’s not possible to provide detailed safety and hazard information .

Future Directions

The future directions for research on this compound would depend on its intended use and how much is already known about it. Potential areas of interest could include exploring its reactivity, studying its effects in biological systems, or developing new synthesis methods .

Biochemical Analysis

Biochemical Properties

5-[1-(4-chloro-2-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with phenol hydroxylases, which are enzymes involved in the degradation of phenolic compounds . These interactions are crucial for understanding the compound’s role in metabolic pathways and its potential effects on cellular processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to exhibit anticonvulsant properties in neuronal cells, impacting cell signaling pathways related to seizure activity . Additionally, its effects on gene expression and cellular metabolism are critical for understanding its potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been shown to inhibit certain enzymes involved in the metabolic degradation of phenolic compounds . These binding interactions and enzyme inhibitions are essential for understanding the compound’s overall mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For example, its anticonvulsant activity in mice has been observed to peak at different times depending on the dosage and administration method . Understanding these temporal effects is crucial for optimizing its use in research and potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as anticonvulsant activity, while higher doses may lead to toxic or adverse effects . These dosage-dependent effects are important for determining the compound’s therapeutic window and potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as phenol hydroxylases, which play a role in the degradation of phenolic compounds . These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s metabolic fate and potential effects on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound interacts with specific transporters and binding proteins, affecting its localization and accumulation within different cellular compartments . Understanding these transport mechanisms is essential for optimizing its delivery and efficacy in research and therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence its interactions with biomolecules and its overall biochemical effects.

Properties

IUPAC Name

3-[1-(4-chloro-2-methylphenoxy)ethyl]-4-ethyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3OS/c1-4-17-12(15-16-13(17)19)9(3)18-11-6-5-10(14)7-8(11)2/h5-7,9H,4H2,1-3H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIPWGMLIALRKCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C(C)OC2=C(C=C(C=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70397313
Record name 5-[1-(4-chloro-2-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588674-00-4
Record name 5-[1-(4-chloro-2-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[1-(4-chloro-2-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
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5-[1-(4-chloro-2-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol

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